

# Ethyl 4-fluoro-3-nitrobenzoate CAS number

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## Compound of Interest

Compound Name: **Ethyl 4-fluoro-3-nitrobenzoate**

Cat. No.: **B1591977**

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## An In-Depth Technical Guide to **Ethyl 4-fluoro-3-nitrobenzoate**

This technical guide provides a comprehensive overview of **Ethyl 4-fluoro-3-nitrobenzoate**, a key chemical intermediate in organic synthesis. Its primary audience includes researchers, scientists, and professionals in the field of drug development. The guide delves into its synthesis, physicochemical properties, reactivity, and applications, with a focus on the underlying scientific principles and practical methodologies. The CAS Number for **Ethyl 4-fluoro-3-nitrobenzoate** is 367-80-6[1][2][3][4].

## Introduction and Core Properties

**Ethyl 4-fluoro-3-nitrobenzoate** (Molecular Formula:  $C_9H_8FNO_4$ ) is a substituted aromatic ester that serves as a versatile building block, particularly in medicinal chemistry and materials science[1][5]. Its molecular structure, featuring an electron-withdrawing nitro group and a strategically positioned fluorine atom on the benzene ring, dictates its chemical reactivity and utility. The fluorine at the 4-position is highly susceptible to nucleophilic aromatic substitution, making it an excellent precursor for introducing diverse functional groups[5]. Furthermore, nitrobenzoic acid derivatives are well-established intermediates for synthesizing biologically active heterocyclic compounds, such as benzimidazoles and benzoxazoles[6].

## Physicochemical and Spectroscopic Data

The fundamental properties of a compound are critical for its application in synthesis. The key physicochemical data for **Ethyl 4-fluoro-3-nitrobenzoate** are summarized below.

Property	Value	Source
Molecular Weight	213.16 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Solid / Yellow Oil (crude)	<a href="#">[6]</a> <a href="#">[7]</a>
Melting Point	45.3 °C	<a href="#">[1]</a>
Boiling Point	312.3 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.333 g/cm³	<a href="#">[1]</a>
Flash Point	142.7 °C	<a href="#">[1]</a>
XLogP3	2.1	<a href="#">[2]</a>
CAS Number	367-80-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

## Crystallographic Data

The solid-state structure provides definitive proof of identity and insights into intermolecular interactions. The crystal structure of **Ethyl 4-fluoro-3-nitrobenzoate** has been determined by X-ray diffraction.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a	9.9246 (3) Å
b	13.2883 (3) Å
c	6.9310 (2) Å
β	94.410 (2)°
Volume	911.36 (4) Å <sup>3</sup>
Z	4
Source:	<a href="#">[6]</a>

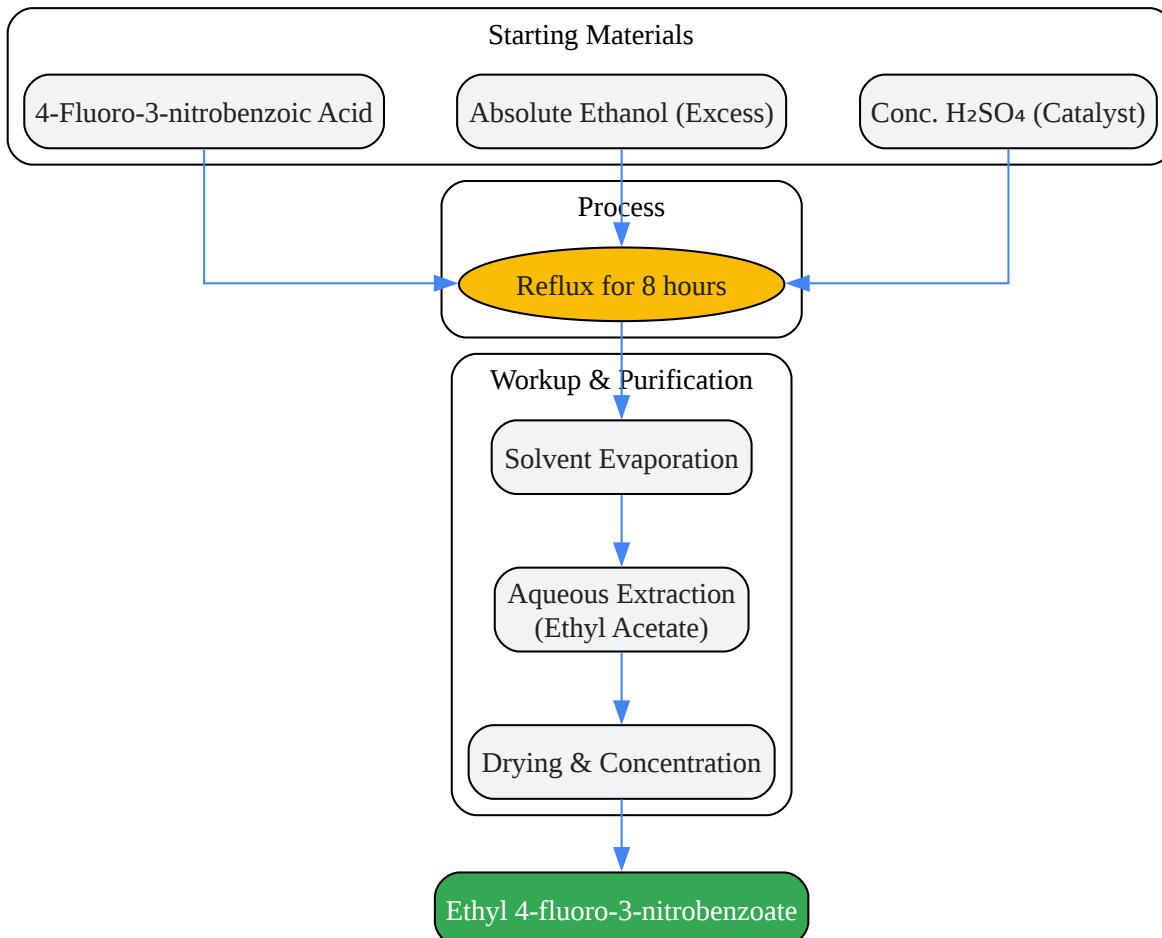
## Synthesis of Ethyl 4-fluoro-3-nitrobenzoate

The most common and straightforward method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid.

### Reaction Principle: Fischer Esterification

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid ( $H_2SO_4$ ). The reaction is an equilibrium process. To drive the reaction towards the product (the ester), an excess of the alcohol (ethanol in this case) is used, and the reaction is often heated to reflux[2][5][6]. An improved method utilizing microwave irradiation in a sealed vessel has also been reported to achieve good yields[8].

### Synthesis Workflow Diagram



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Caption: Synthesis workflow for **Ethyl 4-fluoro-3-nitrobenzoate**.

## Detailed Experimental Protocol

This protocol is a validated method derived from published literature[5][6].

### Materials:

- 4-fluoro-3-nitrobenzoic acid (5.0 g, 0.027 mol)[5][6]

- Absolute ethanol (50 mL)[5][6]
- Concentrated sulfuric acid (2.0 mL)[5][6]
- Ethyl acetate
- Water
- Anhydrous Magnesium Sulfate ( $MgSO_4$ ) or Sodium Sulfate ( $Na_2SO_4$ )[2][6]

Procedure:

- Combine 4-fluoro-3-nitrobenzoic acid (5.0 g), absolute ethanol (50 mL), and concentrated  $H_2SO_4$  (2.0 mL) in a round-bottomed flask equipped with a reflux condenser[5][6].
- Heat the mixture to reflux and maintain for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC)[2].
- After completion, allow the mixture to cool to room temperature.
- Remove the excess ethanol using a rotary evaporator under reduced pressure[2][6].
- Dilute the residue with water and transfer it to a separatory funnel.
- Extract the aqueous layer with ethyl acetate (3 x 25 mL)[2][6].
- Combine the organic layers and dry over anhydrous  $MgSO_4$  or  $Na_2SO_4$ [2][6].
- Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, often as a yellow oil[6].
- For further purification to obtain colorless crystals suitable for analysis, recrystallization can be performed using a hot mixture of ethyl acetate and petroleum ether[5][6].

## Reactivity and Applications in Drug Discovery

The synthetic utility of **Ethyl 4-fluoro-3-nitrobenzoate** stems from its dual reactivity. The fluorine atom serves as a leaving group in nucleophilic aromatic substitution ( $S_NAr$ ) reactions,

while the nitro group can be readily reduced to an amine.

## Nucleophilic Aromatic Substitution (S<sub>n</sub>Ar)

The presence of the electron-withdrawing nitro group ortho to the fluorine atom activates the aromatic ring towards nucleophilic attack. This allows the fluorine to be displaced by a wide variety of nucleophiles (e.g., amines, alkoxides, thiols), providing a powerful method for building molecular complexity. This reactivity is a cornerstone of its application in creating diverse chemical libraries for drug screening[5].

Caption: Nucleophilic aromatic substitution of **Ethyl 4-fluoro-3-nitrobenzoate**.

## Role as a Pharmaceutical Intermediate

While direct biological activity for this specific ester is not widely reported, its value is as a precursor. The reduction of the nitro group to an amine provides a key functional handle for further reactions, such as amide bond formation or the construction of heterocyclic rings[9]. The combination of S<sub>n</sub>Ar and nitro-reduction strategies allows for the synthesis of a vast array of compounds. For example, related nitrobenzoate derivatives have been investigated for their potential as antifungal agents[5]. This highlights the potential of the underlying molecular scaffold in developing new therapeutic agents[5].

## Safety and Handling

As with any chemical reagent, proper handling is essential. **Ethyl 4-fluoro-3-nitrobenzoate** is classified with several hazards according to the Globally Harmonized System (GHS).

GHS Hazard Statements:[3][10]

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.

- H335: May cause respiratory irritation.

#### Precautionary Measures:

- Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid all personal contact and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[10][11][12].
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up[10][11].
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases[11][12]. Nitroaromatic compounds can pose a risk of vigorous or explosive decomposition when heated with caustic materials or mixed with strong reducing agents.
- First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention[11][12]. If inhaled, move to fresh air. If swallowed, rinse mouth and call a poison center or doctor[10][11].

## Conclusion

**Ethyl 4-fluoro-3-nitrobenzoate** is a synthetically valuable intermediate with well-defined physical and chemical properties. Its straightforward synthesis via Fischer esterification makes it readily accessible. The compound's true power lies in its reactivity, particularly the susceptibility of the fluorine atom to nucleophilic aromatic substitution, which enables the generation of diverse molecular structures. This makes it an indispensable tool for professionals in medicinal chemistry and drug discovery who are focused on creating novel bioactive compounds.

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